molecular formula C13H10N2O4 B1199404 4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester

4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester

Cat. No. B1199404
M. Wt: 258.23 g/mol
InChI Key: GXIUTNSKSHBGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester is a benzoxazole.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of various heterocyclic compounds. For example, Alaimo (1973) explored the synthesis of 4H-pyrimido[2,1-b]benzothiazol-4-ones, a class of compounds that includes derivatives of 4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester. These compounds were examined for antiparasitic activity, although no significant activity was found (Alaimo, 1973).
  • Tormyshev et al. (2006) described a synthesis method for oxazole-4-carboxylic acid ethyl esters, a category that encompasses the compound . This method applies to various derivatives, indicating the compound's versatility in synthetic chemistry (Tormyshev et al., 2006).

Applications in Biological Studies

  • Mottaghinejad and Alibakhshi (2018) conducted research involving the synthesis of novel triazole derivatives based on related chemical structures. This indicates the potential use of 4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester in developing biologically active compounds (Mottaghinejad & Alibakhshi, 2018).

Potential in Drug Development

  • Although not directly involving the compound , research by Althuis et al. (1979) on the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, which shares structural similarities, reveals the potential of such compounds in drug development. This research shows the compound's relevance in creating prototypes for oral antiallergy activity (Althuis et al., 1979).

properties

Product Name

4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

ethyl 4-oxopyrimido[2,1-b][1,3]benzoxazole-3-carboxylate

InChI

InChI=1S/C13H10N2O4/c1-2-18-12(17)8-7-14-13-15(11(8)16)9-5-3-4-6-10(9)19-13/h3-7H,2H2,1H3

InChI Key

GXIUTNSKSHBGLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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